molecular formula C12H15ClN2O B2369929 4-amino-2-chloro-N-cyclopentylbenzamide CAS No. 789435-78-5

4-amino-2-chloro-N-cyclopentylbenzamide

Cat. No.: B2369929
CAS No.: 789435-78-5
M. Wt: 238.72
InChI Key: JRSRYLWFILEFOI-UHFFFAOYSA-N
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Description

4-amino-2-chloro-N-cyclopentylbenzamide is an organic compound with the molecular formula C12H15ClN2O It is a white or off-white crystalline solid that is soluble in common organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-amino-2-chloro-N-cyclopentylbenzamide involves the reaction of benzoyl chloride with cyclopentylamine to form 4-amino-N-cyclopentylbenzoyl chloride. This intermediate is then reacted with 2-chloroaniline under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity. Solvent recovery and recycling are also important aspects of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-N-cyclopentylbenzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Coupling reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as 4-amino-2-substituted-N-cyclopentylbenzamides.

    Oxidation: Products include nitro derivatives or quinones.

    Reduction: Products include amines or hydroxylamines.

Scientific Research Applications

4-amino-2-chloro-N-cyclopentylbenzamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-N-cyclopentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-chlorobenzamide
  • 4-amino-2-chloropyridine
  • 4-amino-2-chlorobenzonitrile

Uniqueness

4-amino-2-chloro-N-cyclopentylbenzamide is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective .

Biological Activity

4-amino-2-chloro-N-cyclopentylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing information from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C_{13}H_{15}ClN_{2}O
  • CAS Number : 789435-78-5
PropertyValue
Molecular Weight250.72 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
LogP3.5

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound derivatives. For instance, a series of substituted compounds demonstrated significant antiviral activity against human adenovirus (HAdV) with selectivity indexes greater than 100, indicating low cytotoxicity relative to their antiviral effects .

The mechanism of action for these compounds appears to involve targeting the viral DNA replication process. Compounds such as 6 and 43 were noted for their ability to inhibit early stages of the HAdV life cycle, while others like 46 and 47 were effective in later stages .

Case Studies

  • Case Study on Antiviral Efficacy :
    • Objective : Evaluate the efficacy of this compound in inhibiting HAdV.
    • Methodology : In vitro assays were conducted to determine IC50 values.
    • Results : Compound 15 exhibited an IC50 of 0.27 μM and a CC50 of 156.8 μM, indicating a promising therapeutic index .
  • In Vivo Toxicity Assessment :
    • A maximum tolerated dose study in hamsters showed that the compound had low toxicity, with tolerable doses reaching up to 150 mg/kg .

Cytotoxicity Studies

Cytotoxicity assays revealed that while some derivatives maintained potent antiviral activity, they exhibited low cytotoxicity, making them suitable candidates for further development as antiviral agents .

Table 2: Biological Activity Summary

CompoundIC50 (μM)CC50 (μM)Selectivity Index
Compound 150.27156.8>100
Compound 6Not specifiedNot specified>100

Properties

IUPAC Name

4-amino-2-chloro-N-cyclopentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-7-8(14)5-6-10(11)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSRYLWFILEFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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